Valiglurax

mGlu4 PAM CYP1A2 autoinduction drug metabolism

Researchers needing a reliable mGlu₄ PAM for chronic Parkinson's studies face CYP autoinduction and genotoxicity risks with earlier chemotypes. Valiglurax (VU0652957) eliminates these confounds: · No CYP induction in vitro/in vivo; stable plasma AUC over 4-day repeat dosing (rat) · Negative Ames test, clean cardiac ion channel profile, & >10 µM inactivity against all other mGlu subtypes · Scalable synthesis (>100 g) & spray-dried dispersion formulation available for IND-enabling studies Supplied with ≥98% HPLC purity, ready for sub-chronic 6-OHDA or MPTP primate models.

Molecular Formula C16H10F3N5
Molecular Weight 329.28 g/mol
Cat. No. B611630
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameValiglurax
SynonymsValiglurax, VU2957;  VU-2957;  VU 2957;  VU0652957;  VU-0652957;  VU 0652957; 
Molecular FormulaC16H10F3N5
Molecular Weight329.28 g/mol
Structural Identifiers
SMILESC1=CC2=C(NN=C2N=C1)NC3=CC4=C(C=C3)C(=NC=C4)C(F)(F)F
InChIInChI=1S/C16H10F3N5/c17-16(18,19)13-11-4-3-10(8-9(11)5-7-20-13)22-15-12-2-1-6-21-14(12)23-24-15/h1-8H,(H2,21,22,23,24)
InChIKeyRUEXKBWCUUFJMY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Valiglurax (VU0652957): An Orally Bioavailable, CNS-Penetrant mGlu4 PAM Preclinical Candidate for Parkinson's Disease Research


Valiglurax (VU0652957, VU2957) is a potent, selective, orally bioavailable, and CNS-penetrant positive allosteric modulator (PAM) of the metabotropic glutamate receptor 4 (mGlu4) [1]. It was developed as a preclinical candidate for the symptomatic treatment of Parkinson's disease (PD) and represents only the second mGlu4 PAM to be advanced to this stage [1]. The compound belongs to a 1‑trifluoromethyl isoquinoline scaffold class and was optimized to overcome CYP1A2 autoinduction liabilities that plagued earlier mGlu4 PAM chemotypes [1].

Why Valiglurax Cannot Be Replaced by Other mGlu4 PAMs: Differentiated ADME, Safety, and Developability Profiles


Although multiple mGlu4 PAM chemotypes have demonstrated preclinical efficacy, historical development has been hampered by CYP450 autoinduction (e.g., early lead PAM‑4) and structural genotoxicity concerns (e.g., foliglurax's α,β‑unsaturated chromene oxime) [1]. Valiglurax was specifically engineered to resolve these liabilities: it shows no CYP induction in vitro or in vivo, is negative in the Ames test, and displays a clean cardiac ion channel profile [1]. These features, combined with its scalable synthesis and multi-species oral bioavailability, make Valiglurax a non-fungible tool compound and development candidate that cannot be substituted by earlier or contemporaneous mGlu4 PAMs without risking confounding pharmacokinetic or toxicological outcomes [1].

Head-to-Head and Cross-Study Quantitative Differentiation of Valiglurax from Key mGlu4 PAM Comparators


Resolved CYP1A2 Autoinduction: Valiglurax vs. Earlier mGlu4 PAM Lead (PAM‑4)

The first mGlu4 PAM development candidate (PAM‑4) was abandoned because of a CYP1A2 autoinduction liability that precluded chronic in vivo dosing [1]. In contrast, Valiglurax showed no CYP induction in human hepatocytes (CYPs 1A2, 2B6, 3A4) and maintained constant plasma exposure over 4‑day repeat dosing in rats, confirming the absence of autoinduction [1]. This directly addresses a known failure mode in the mGlu4 PAM series.

mGlu4 PAM CYP1A2 autoinduction drug metabolism preclinical development Parkinson's disease

Genotoxicity Flag: Valiglurax Negative in Ames vs. Structural Alert of α,β‑Unsaturated Chromene Oxime in Foliglurax

Foliglurax, the only other mGlu4 PAM to enter clinical development, contains an α,β‑unsaturated chromene oxime moiety that raised structural concerns for genotoxicity [1]. Valiglurax was negative in the Ames test (TA98 and TA100, with and without S9 metabolic activation) and is free of such structural alerts [1].

mGlu4 PAM genotoxicity Ames test structural alert drug safety

Multi-Species Oral Bioavailability: Valiglurax vs. Typical mGlu4 PAM Class Performance

Valiglurax demonstrates high oral bioavailability (%F) across four preclinical species: rat (100%), mouse (79%), dog (37.5%), and cynomolgus monkey (31.6%) [1]. This profile contrasts sharply with many earlier mGlu4 PAMs, such as VU0364439, which was discontinued partly due to unacceptable PK properties [2].

mGlu4 PAM oral bioavailability pharmacokinetics cross-species preclinical candidate

Broad Off-Target Selectivity: Valiglurax Clean Profile vs. Foliglurax mGlu Group Selectivity Window

Valiglurax is inactive (>10 µM) against mGlu1–3 and mGlu5–8, and shows no significant inhibition (<50% @ 10 µM) in a broad BMS functional selectivity panel or against cardiac ion channels (hERG, NaV, CaV) [1]. Foliglurax is reported to have >15‑fold selectivity over mGlu6, >110‑fold over mGlu7, and >50‑fold over mGlu8 , indicating a narrower selectivity window within group III mGlu receptors.

mGlu4 PAM selectivity off-target pharmacology CNS drug discovery safety pharmacology

In Vivo Efficacy and CSF/Plasma Correlation: Valiglurax MED 1 mg/kg with 6‑Hour Duration in Rat HIC

In the rat haloperidol‑induced catalepsy (HIC) model, Valiglurax shows dose‑dependent reversal with a minimum effective dose (MED) of 1 mg/kg p.o., corresponding to a total plasma concentration of 322 nM and a CSF concentration of 148 nM (which matches the rat mGlu4 EC50 of 136 nM) [1]. Efficacy is sustained for at least 6 hours after a single 30 mg/kg dose [1]. In contrast, ADX88178, despite its superior in vitro potency (h‑mGlu4 EC50 = 4 nM), required 100 mg/kg p.o. to achieve comparable efficacy in rat catalepsy models [2].

mGlu4 PAM in vivo efficacy haloperidol-induced catalepsy Parkinson's disease CNS exposure

Scalable Synthesis Supporting IND‑Enabling Studies: >100 g Batch Capability

An optimized, scalable synthetic route to Valiglurax was developed using a Buchwald coupling of a protected pyrazolo‑pyridine amine with a trifluoromethyl isoquinoline intermediate, enabling preparation of >100 g batches [1]. This is a critical differentiator from earlier mGlu4 PAMs (e.g., PAM‑4 and the benzo[d]isoxazole series) whose syntheses were not amenable to large‑scale production due to isolation challenges or low yields [1].

mGlu4 PAM process chemistry scale-up IND-enabling preclinical supply

High-Impact Application Scenarios for Valiglurax Based on Demonstrated Differentiation


Chronic Oral Dosing in Preclinical Parkinson's Disease Models Requiring Sustained mGlu4 Activation

Valiglurax's confirmed absence of CYP1A2 autoinduction (stable plasma AUC over 4‑day repeat dosing in rat) and high oral bioavailability (100% in rat) make it the mGlu4 PAM of choice for sub‑chronic and chronic efficacy studies in PD models, such as 6‑OHDA‑lesioned rats or MPTP‑treated primates, where fluctuating drug exposure due to autoinduction would confound results [1].

Target Validation Studies Requiring a Clean Pharmacological Tool with Minimal Off-Target Liability

With >10 µM inactivity against all seven other mGlu subtypes and a clean profile in broad selectivity and cardiac ion channel panels, Valiglurax is uniquely suited for experiments where mGlu4‑mediated effects must be isolated without confounding activity at mGlu2, mGlu3, or mGlu5 [1]. This is critical for genetic or pharmacological validation of mGlu4 as a therapeutic target in Parkinson's disease and beyond.

IND‑Enabling Toxicology and Pre‑Formulation Development Programs

Valiglurax's negative Ames test, scalable synthesis (>100 g), and favourable predicted human PK (half‑life 2.5–4.5 h, low‑to‑moderate clearance) position it as a development‑ready candidate for IND‑enabling GLP toxicology studies [1]. The spray‑dried dispersion (SDD) formulation already developed for Valiglurax further reduces the barrier for teams transitioning from in vivo pharmacology to regulatory toxicology [1].

CNS Exposure‑Response Studies Leveraging CSF/Plasma Pharmacokinetic‑Pharmacodynamic Relationships

The tight correlation between Valiglurax CSF concentration (148 nM at MED) and the rat mGlu4 EC50 (136 nM) provides a quantitative framework for designing PK/PD studies that use CSF sampling as a surrogate for target engagement [1]. This feature is less established for other mGlu4 PAMs and enables more precise dose selection in translational neuroscience research.

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